octanoyl-CoA
Description
Structure
2D Structure
Properties
Molecular Formula |
C29H46N7O17P3S-4 |
|---|---|
Molecular Weight |
889.7 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-(2-octanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C29H50N7O17P3S/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36/h16-18,22-24,28,39-40H,4-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/p-4/t18-,22-,23-,24+,28-/m1/s1 |
InChI Key |
KQMZYOXOBSXMII-CECATXLMSA-J |
Isomeric SMILES |
CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Canonical SMILES |
CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Synonyms |
coenzyme A, octanoyl- octanoyl-CoA octanoyl-coenzyme A |
Origin of Product |
United States |
Biosynthesis and Catabolism of Octanoyl Coa
Octanoyl-CoA Formation
This compound is synthesized through several distinct metabolic routes, including the direct activation of octanoic acid and as an intermediate product of other pathways.
Enzymatic Activation of Octanoic Acid by Acyl-CoA Synthetase
The most direct route to this compound formation is the activation of octanoic acid, an eight-carbon saturated fatty acid. ontosight.ai This reaction is catalyzed by a class of enzymes known as acyl-CoA synthetases (ACS) or ligases. ontosight.aiaocs.org These enzymes utilize adenosine (B11128) triphosphate (ATP) to activate the carboxylic acid, forming an enzyme-bound acyl-adenylate intermediate and releasing pyrophosphate. aocs.org The activated acyl group is then transferred to the thiol group of coenzyme A (CoA), yielding this compound and adenosine monophosphate (AMP). aocs.org
This activation is a crucial step, preparing the relatively inert fatty acid for subsequent metabolic processes like beta-oxidation. ontosight.aiaocs.org Several acyl-CoA synthetases have demonstrated activity with octanoic acid. nsf.gov
Peroxisomal Beta-Oxidation as an Endpoint of Fatty Acid Degradation
Peroxisomes are organelles that, like mitochondria, possess a beta-oxidation pathway for breaking down fatty acids. frontiersin.organnualreviews.org However, the peroxisomal system is primarily responsible for the initial breakdown of very-long-chain fatty acids (VLCFAs, greater than C-22), long-chain dicarboxylic acids, and branched-chain fatty acids that are not efficiently metabolized by mitochondria. annualreviews.orgphysiology.orgwikipedia.org
During peroxisomal beta-oxidation, long fatty acyl-CoA chains are sequentially shortened by two-carbon units in each cycle, producing acetyl-CoA. mdpi.com Unlike mitochondrial beta-oxidation, which can degrade fatty acids completely, the peroxisomal process is incomplete. frontiersin.org The chain-shortening reactions cease when the acyl-CoA reaches a medium-chain length, typically this compound. wikipedia.orgwikipedia.orgebi.ac.uk This this compound, along with acetyl-CoA, is then exported from the peroxisome, often as a carnitine conjugate, and transported to the mitochondria for complete oxidation. frontiersin.orgmdpi.com
The enzymes involved in peroxisomal beta-oxidation include acyl-CoA oxidase, a bifunctional or multifunctional protein with hydratase and dehydrogenase activities, and a thiolase. mdpi.comnih.gov
Mitochondrial Fatty Acid Biosynthesis (mtFAS) Pathway as a Source
While the bulk of fatty acid synthesis in mammals occurs in the cytosol via the fatty acid synthase (FAS) type I system, a distinct type II pathway (mtFAS) operates within the mitochondria. encyclopedia.pubnih.gov The primary and most well-understood function of the mtFAS pathway is the de novo synthesis of octanoyl-ACP (acyl carrier protein), which is the direct precursor for the synthesis of lipoic acid. encyclopedia.pubwikipedia.orgplos.org
Lipoic acid is a vital cofactor for several key mitochondrial enzyme complexes involved in energy metabolism. encyclopedia.pubplos.org The mtFAS pathway elongates fatty acid chains in a stepwise manner using a series of discrete enzymes. nih.govplos.org The process culminates in the production of octanoyl-ACP, which can then be converted to this compound. encyclopedia.pub This pathway underscores the importance of this compound not just as a catabolic intermediate, but also as a crucial building block for essential mitochondrial components. encyclopedia.pubwikipedia.org
This compound Catabolism: Mitochondrial Beta-Oxidation Pathway
The primary catabolic fate of this compound is its complete breakdown within the mitochondrial matrix through the beta-oxidation spiral. ontosight.ai This pathway systematically disassembles the fatty acyl-CoA, generating energy in the form of reducing equivalents (FADH₂ and NADH) and acetyl-CoA. wikipedia.org
Sequential Enzymatic Reactions in the Beta-Oxidation Spiral
For this compound, the beta-oxidation process involves three successive cycles, each comprising four core enzymatic reactions. reactome.org Each turn of the spiral removes a two-carbon unit as acetyl-CoA, until the entire octanoyl chain is converted into four molecules of acetyl-CoA. ontosight.ai
The four steps of the beta-oxidation spiral are:
Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the alpha (C2) and beta (C3) carbons. wikipedia.org
Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond. wikipedia.org
Dehydrogenation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group. wikipedia.org
Thiolytic Cleavage: A ketoacyl-CoA thiolase cleaves the molecule, releasing acetyl-CoA and an acyl-CoA that is two carbons shorter. ontosight.aireactome.org
This cycle repeats until the fatty acid is completely degraded. encyclopedia.pub
Table 1: Mitochondrial Beta-Oxidation of this compound
| Step | Starting Substrate | Enzyme | Products |
|---|---|---|---|
| Cycle 1, Reaction 1 | This compound | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | trans-2-Octenoyl-CoA, FADH₂ |
| Cycle 1, Reaction 2 | trans-2-Octenoyl-CoA | Enoyl-CoA Hydratase | L-3-Hydroxythis compound |
| Cycle 1, Reaction 3 | L-3-Hydroxythis compound | 3-Hydroxyacyl-CoA Dehydrogenase | 3-Ketothis compound, NADH |
| Cycle 1, Reaction 4 | 3-Ketothis compound | Ketoacyl-CoA Thiolase | Hexanoyl-CoA, Acetyl-CoA |
| Cycle 2 | Hexanoyl-CoA | (repeats four steps) | Butyryl-CoA, Acetyl-CoA, FADH₂, NADH |
| Cycle 3 | Butyryl-CoA | (repeats four steps) | 2x Acetyl-CoA, FADH₂, NADH |
This table outlines the sequential breakdown of this compound through three turns of the mitochondrial beta-oxidation spiral.
The very first step in the catabolism of this compound is catalyzed by Medium-Chain Acyl-CoA Dehydrogenase (MCAD). encyclopedia.pubreactome.org MCAD is a flavoprotein that resides in the mitochondrial matrix and exhibits high specificity for acyl-CoAs with chain lengths from 4 to 12 carbons, with optimal activity towards this compound (C8-CoA). d-nb.infowikipedia.org
The MCAD-catalyzed reaction involves the abstraction of a proton from the alpha-carbon and a hydride from the beta-carbon of this compound. d-nb.inforesearchgate.net This results in the formation of a trans double bond between these two carbons, yielding trans-2-octenoyl-CoA. researchgate.net The electrons removed are transferred to the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, reducing it to FADH₂. wikipedia.orgresearchgate.net The FADH₂ then donates its electrons to the electron-transferring flavoprotein (ETF), which funnels them into the mitochondrial respiratory chain to generate ATP. ebi.ac.uk The structure of the MCAD active site features a catalytic glutamate (B1630785) residue (Glu376) that is crucial for the proton abstraction step. d-nb.inforesearchgate.net
3-Hydroxyacyl-CoA Dehydrogenase Activity
Thermodynamic Considerations and Energy Balance of this compound Degradation
The degradation of fatty acids is an energy-yielding process. The activation of octanoate (B1194180) to this compound is an ATP-dependent reaction that consumes two high-energy phosphate (B84403) bonds. nih.govmodelseed.org The formation of this compound from octanoic acid and coenzyme A is an unfavorable reaction with a positive Gibbs free energy change (ΔrG'm) of approximately +40 to +50 kJ/mol. weizmann.ac.il However, this is driven forward by the subsequent exergonic steps of β-oxidation. weizmann.ac.il
Production of Downstream Intermediates (e.g., Hexanoyl-CoA, Acetyl-CoA)
The primary products of one round of β-oxidation of this compound are hexanoyl-CoA and acetyl-CoA. reactome.orgweizmann.ac.il Hexanoyl-CoA, a six-carbon acyl-CoA, then re-enters the β-oxidation spiral for further degradation. reactome.orgcaymanchem.com This iterative process continues, with each cycle shortening the fatty acyl chain by two carbons and producing one molecule of acetyl-CoA, until the entire chain is converted to acetyl-CoA. wikipedia.org Therefore, the complete degradation of this compound (an eight-carbon fatty acyl-CoA) yields four molecules of acetyl-CoA. ontosight.ai Acetyl-CoA is a central metabolic intermediate that can be completely oxidized in the citric acid cycle or used in various biosynthetic pathways, including the synthesis of ketone bodies. ontosight.aiuniprot.org
Enzymatic Interactions and Reaction Mechanisms Involving Octanoyl Coa
Substrate Specificity and Kinetic Mechanisms
The enzymatic processing of octanoyl-CoA is characterized by distinct substrate specificities and complex kinetic pathways. These have been elucidated through detailed studies of product inhibition, ligand dissociation, and enzyme characterization.
The activation of octanoate (B1194180) to this compound is catalyzed by acyl-CoA synthetases. A study of the product-inhibition kinetics of this compound synthetase isolated from ox liver mitochondria has provided significant insight into its reaction mechanism. nih.govbiorxiv.org Evidence from these kinetic studies is consistent with a Bi Uni Uni Bi Ping Pong mechanism. nih.govnih.gov In this type of sequential mechanism, the binding and release of substrates and products follow a specific order. For mitochondrial this compound synthetase, the proposed order is the binding of Coenzyme A (CoA) and octanoate, followed by the release of the product this compound. Subsequently, ATP binds, and pyrophosphate (PPi) and AMP are released. nih.govbiorxiv.org The study also suggested that the enzyme might possess an allosteric activation site, as more than one molecule of CoA appeared to bind to it. nih.govresearchgate.net
Medium-chain acyl-CoA dehydrogenase (MCAD) catalyzes the initial dehydrogenation step in the β-oxidation of fatty acids, converting this compound to octenoyl-CoA. The product, octenoyl-CoA, forms a stable charge-transfer complex with the reduced flavin (FADH2) cofactor of the enzyme. Research has shown that the dissociation of octenoyl-CoA from this complex can occur via two distinct mechanistic pathways: a "facile" pathway and a "restricted" pathway. wikipedia.org
The facile pathway involves the reversal of the enzyme's reductive half-reaction. wikipedia.org In this process, the MCAD-FADH2-octenoyl-CoA complex is converted back to the Michaelis complex (MCAD-FAD-octanoyl-CoA), from which this compound then dissociates. wikipedia.org In contrast, the restricted pathway is a slower, direct dissociation of octenoyl-CoA from the charge-transfer complex to yield MCAD-FADH2 and free octenoyl-CoA. wikipedia.org The kinetic profile of this restricted dissociation matches the rate of oxidation of the reduced flavin by oxygen, suggesting that the enzyme's oxidase activity is suppressed as long as the charge-transfer complex is intact. wikipedia.orgresearchgate.net
In the yeast Saccharomyces cerevisiae, the enzyme Ethanol (B145695) Hexanoyl Transferase 1 (Eht1) is crucial for the synthesis of medium-chain fatty acid ethyl esters, which are important flavor compounds in fermented beverages. researchgate.netnih.gov Detailed characterization of recombinant Eht1 revealed that it functions as an this compound:ethanol acyltransferase. researchgate.netnih.govnsf.gov Unexpectedly, Eht1 displays optimal activity with this compound as its substrate, showing the highest catalytic efficiency (kcat/KM) compared to other acyl-CoAs with chain lengths from C4 to C14. researchgate.netebi.ac.uk
Furthermore, Eht1 exhibits a dual function, also acting as a thioesterase by hydrolyzing medium-chain acyl-CoAs to release free fatty acids and CoA. researchgate.netnih.gov This thioesterase activity is observed even at high ethanol concentrations. researchgate.net Site-directed mutagenesis has confirmed that the enzyme likely possesses an α/β-hydrolase domain with a Ser-Asp-His catalytic triad (B1167595) essential for its activity. nih.govnih.gov
Table 1: Kinetic Parameters of S. cerevisiae Eht1 with this compound
| Parameter | Value | Reference |
|---|---|---|
| kcat | 0.28 ± 0.02 s⁻¹ | researchgate.netnih.govnih.gov |
| KM | 1.9 ± 0.6 µM | researchgate.netnih.govnih.gov |
Mechanistic Pathways for Dissociation of Octenoyl-CoA from MCADH-FADH2 Complexes
Structural Biology of this compound Binding Enzymes
The specific recognition and binding of this compound by enzymes are dictated by the three-dimensional architecture of their acyl-binding pockets. X-ray crystallography and computational modeling have been instrumental in revealing these structural details.
X-ray crystallography has provided atomic-level insights into how various enzymes accommodate the this compound molecule.
Fatty Acid Synthase (FAS): A crystal structure of the condensing region of murine FAS, which is highly homologous to human FAS, has been solved with octanoyl moieties covalently attached. nih.govnih.gov This structure captured the octanoyl group bound to both the malonyl-/acetyltransferase (MAT) domain and the β-ketoacyl synthase (KS) domain, providing a snapshot of the enzyme in a substrate-bound state. nih.gov
FadR: The fatty acid-responsive transcription factor FadR from Escherichia coli regulates fatty acid metabolism. researchgate.netnih.gov Crystals of FadR have been grown in the presence of this compound. researchgate.netnih.gov Although the final refined structure did not show the bound ligand, these studies, along with the structure of FadR bound to myristoyl-CoA, were crucial in identifying the acyl-CoA binding domain. nih.govnih.gov
Enoyl-CoA Isomerase: The crystal structure of human mitochondrial Δ3-Δ2-enoyl-CoA isomerase has been determined in a complex with the substrate analog this compound at 1.3 Å resolution, revealing the mode of binding for the fatty acyl group. ebi.ac.uk
Ghrelin O-acyltransferase (GOAT): As an integral membrane protein, obtaining a crystal structure for human GOAT (hGOAT) has been challenging. nih.govnih.gov However, a computational structural model, highly consistent with a bacterial homolog's crystal structure, has revealed a novel mechanism for hormone acylation. nih.gov The model shows this compound binding within an internal channel that connects the cytoplasm to the endoplasmic reticulum lumen. nih.govresearchgate.netnsf.gov The coenzyme A portion remains exposed to the cytoplasm, interacting with multiple residues, while the octanoyl chain enters a hydrophobic binding pocket. researchgate.net Key residues interacting with the distal end of the octanoyl chain have been identified as Phe331 and Trp351. researchgate.netfrontiersin.org
FadR: The structure of E. coli FadR reveals a C-terminal domain with a novel seven-helical bundle fold that houses the acyl-CoA binding site. nih.govembopress.org This site is a large, buried hydrophobic cavity located more than 30 Å from the N-terminal DNA-binding domain. nih.govnih.gov While the precise interactions with this compound are inferred from the structure with myristoyl-CoA, the pocket is lined with hydrophobic residues. nih.govresearchgate.net Binding of a long-chain acyl-CoA within this pocket induces a significant conformational change that alters the arrangement of the DNA-binding domains, thereby reducing the protein's affinity for its operator DNA. nih.govwikipedia.org
Fatty Acid Synthase (FAS): In the crystal structure of murine FAS, the octanoyl moiety is bound in distinct ways within the two domains. nih.gov In the MAT domain, the octanoyl group is found in a unique conformation, highlighting the dynamic nature of this substrate-binding pocket. nih.govnih.gov The octanoyl group of a non-covalently bound this compound molecule points towards a binding pocket created by residues including Ile610, Leu615, Leu680, Ala681, Phe682, His683, and Leu739. nih.gov In the KS domain, the binding pocket adapts more subtly to the octanoyl chain. nih.gov
Elucidation of Acyl Binding Pockets and Residue Interactions (e.g., GOAT, FadR, FAS)
Acyltransferase Functions and Protein Modification
Ghrelin is a peptide hormone that plays a significant role in regulating energy homeostasis, including stimulating appetite. oup.comtandfonline.com For ghrelin to exert its biological effects, it must undergo a unique post-translational modification: the attachment of an n-octanoyl group to a specific serine residue. tandfonline.comtandfonline.com This octanoylation is catalyzed by the enzyme Ghrelin O-Acyltransferase (GOAT), also known as membrane-bound O-acyltransferase 4 (MBOAT4). oup.complos.org GOAT is an integral membrane acyltransferase located in the endoplasmic reticulum. plos.orgbiorxiv.org It specifically transfers an octanoyl group from this compound to the hydroxyl group of the serine-3 residue of the ghrelin peptide. oup.comrsc.org
The discovery of GOAT identified the specific enzyme responsible for activating ghrelin. tandfonline.comoup.com This enzymatic modification is essential for the resulting acylated ghrelin to bind and activate its cognate receptor, the growth hormone secretagogue receptor 1a (GHS-R1a). oup.comportlandpress.com Des-acyl ghrelin, which lacks the octanoyl modification, cannot activate this receptor. oup.com
The octanoylation of ghrelin at serine-3 is the first and only known instance of a peptide hormone being modified by a fatty acid, and this modification is indispensable for its primary activities. oup.com This post-translational modification is a critical step in the maturation of the ghrelin hormone. tandfonline.commdpi.com The process begins with the synthesis of preproghrelin, which is then processed to proghrelin. mdpi.com GOAT then catalyzes the transfer of an octanoyl group from this compound to the serine-3 residue of proghrelin. plos.org This modification is crucial for the hormone's ability to regulate appetite and other metabolic functions through the GHS-R1a receptor. oup.comrsc.org
The significance of this serine octanoylation is underscored by the fact that ghrelin is the only known substrate for GOAT in the human proteome, highlighting a highly specific and vital biological pathway. oup.comtandfonline.com
While the predominant form of ghrelin found in the stomach is modified with n-octanoic acid, GOAT can utilize a range of medium-chain fatty acyl-CoAs as substrates. oup.combiossusa.com In vitro studies have shown that GOAT has a preference for n-hexanoyl-CoA over n-octanoyl-CoA. oup.com However, the physiological prevalence of octanoylated ghrelin suggests that the availability of different acyl-CoAs in the stomach determines the final form of the modified hormone. oup.com GOAT's substrate specificity extends from C2:0 (acetyl-CoA) to C16:0 (palmitoyl-CoA), though it is most efficient with medium-chain fatty acids. oup.com
Structure-activity relationship studies have provided insights into the GOAT active site. acs.orgnih.gov The active site possesses a hydrophobic pocket that accommodates the eight-carbon acyl chain of this compound. royalsocietypublishing.org This preference for an eight-carbon chain helps explain the biological prevalence of ghrelin octanoylation. acs.orgnih.gov Mutagenesis studies have identified key residues within this binding site that, when altered, can shift the enzyme's preference toward longer-chain acyl-CoAs. royalsocietypublishing.org The GOAT active site also has specific requirements for recognizing the N-terminal sequence of the ghrelin peptide, ensuring the high selectivity of the enzyme for its substrate. acs.orgnih.gov An absolutely conserved histidine residue (H338) is suggested to act as a general base in the acylation reaction. biorxiv.org
Table 1: Acyl-CoA Donor Specificity of Ghrelin O-Acyltransferase (GOAT)
| Acyl-CoA Donor | Chain Length | Relative Activity/Prevalence | Reference(s) |
|---|---|---|---|
| n-Hexanoyl-CoA | C6 | Preferred in vitro | oup.com |
| n-Octanoyl-CoA | C8 | Predominant in vivo | oup.com |
| n-Decanoyl-CoA | C10 | Detected at low levels in vivo | oup.com |
| Acetyl-CoA | C2 | Can be utilized | oup.com |
Nonribosomal peptide synthetases (NRPSs) are large, modular enzymes that synthesize a wide array of bioactive peptides, including many lipopeptides. nih.govbiorxiv.org In the biosynthesis of these lipopeptides, a fatty acid is attached to the peptide core, often as the initiating step. This process, known as lipoinitiation, is mediated by a starter condensation (Cs) domain within the NRPS. nih.govbiorxiv.org
This compound serves as the acyl donor for the synthesis of certain nonribosomal lipopeptides, such as holrhizin A. biorxiv.org The Cs domain of the corresponding NRPS recognizes and transfers the octanoyl group to the nascent peptide chain. biorxiv.org Structural studies of a mutated Cs domain from the rhizomide biosynthetic enzyme (RzmA) in complex with this compound have identified the specific amino acid residues responsible for acyl chain selectivity. nih.govebi.ac.uk
This understanding of the molecular basis for substrate recognition has enabled the engineering of NRPSs. By modifying the Cs domain, researchers can alter the acyl chain specificity, leading to the production of novel lipopeptide derivatives with different fatty acid moieties. nih.govebi.ac.uk This "initiation unit engineering" approach has been successfully used to change the acetyl group of rhizomide to other acyl chains and to activate silent NRPS gene clusters to produce new compounds. biorxiv.org
Alcohol acyltransferases (AATs) are enzymes that catalyze the formation of esters by combining an alcohol with an acyl-CoA. researchgate.netnih.gov These esters are important compounds, contributing to the flavors and fragrances of fruits and fermented beverages. nih.govuniprot.org
Some AATs exhibit activity with this compound to produce medium-chain esters. For example, the yeast enzyme Eht1 has been identified as an this compound:ethanol acyltransferase, synthesizing ethyl octanoate. nih.gov Interestingly, Eht1 is highly specific for this compound and also displays thioesterase activity, hydrolyzing medium-chain acyl-CoAs. nih.gov
In another example, Escherichia coli has been engineered for the production of butyl octanoate. researchgate.netnih.govebi.ac.uk This was achieved by engineering an AAT from Actinidia chinensis (kiwifruit) to improve its specificity for the this compound substrate and by metabolically engineering the bacterium to increase the endogenous supply of this compound. researchgate.netebi.ac.uk These studies demonstrate the potential for utilizing and engineering AATs for the microbial production of specific medium-chain esters using this compound.
Table 2: Examples of Compounds Mentioned
| Compound Name | |
|---|---|
| This compound | |
| Ghrelin | |
| Des-acyl ghrelin | |
| Preproghrelin | |
| Proghrelin | |
| n-Hexanoyl-CoA | |
| n-Decanoyl-CoA | |
| Acetyl-CoA | |
| Palmitoyl-CoA | |
| Holrhizin A | |
| Rhizomide | |
| Ethyl octanoate | |
| Butyl octanoate | |
| Acetoacetyl-CoA | |
| 4-(N,N-dimethylamino)cinnamoyl-CoA | |
| Propionyl-CoA | |
| Butyryl-CoA | |
| Isobutyryl-CoA | |
| Isovaleryl-CoA | |
| Hexanoyl-CoA | |
| Decanoyl-CoA | |
| Leucine | |
| Valine | |
| Glutamic acid |
Regulatory Roles and Biological Significance
Allosteric Regulation by Octanoyl-CoA
Allosteric regulation is a key mechanism by which cells modulate metabolic pathways in response to fluctuating substrate availability. This compound acts as an allosteric effector, binding to enzymes at sites distinct from their active sites to alter their catalytic activity.
Inhibition of Key Metabolic Enzymes
This compound has been demonstrated to inhibit the activity of crucial enzymes in central metabolism, thereby coordinating fatty acid oxidation with other metabolic processes.
Citrate (B86180) Synthase: This enzyme catalyzes the first committed step of the citric acid cycle. This compound can inhibit citrate synthase, with reported IC50 values in the range of 0.4-1.6 mM. medchemexpress.commedchemexpress.com This inhibition serves as a feedback mechanism, signaling that the cell has sufficient fuel from fatty acid breakdown and can downregulate the entry of acetyl-CoA into the citric acid cycle.
Glutamate (B1630785) Dehydrogenase (GDH): GDH is a mitochondrial enzyme that links amino acid and carbohydrate metabolism. nih.gov Like citrate synthase, GDH is also subject to allosteric inhibition by this compound, with similar IC50 values of 0.4-1.6 mM. medchemexpress.commedchemexpress.com This regulation is significant in contexts of high fatty acid availability, preventing excessive entry of glutamate-derived carbon into the citric acid cycle. Mammalian GDH is heavily regulated by a variety of metabolites, including activators like ADP and leucine, and inhibitors such as GTP and palmitoyl-CoA. nih.govresearchgate.netnih.gov
Table 1: Allosteric Inhibition of Metabolic Enzymes by this compound
| Enzyme | Function | Inhibitor | IC50 (mM) |
|---|---|---|---|
| Citrate Synthase | First step of Citric Acid Cycle | This compound | 0.4-1.6 |
| Glutamate Dehydrogenase | Links amino acid and carbohydrate metabolism | This compound | 0.4-1.6 |
Transcriptional and Post-Translational Regulatory Mechanisms
This compound and other acyl-CoAs exert regulatory control at the levels of gene transcription and post-translational protein modification, influencing broad metabolic programs and protein function.
Gene Regulation by Acyl-CoAs (e.g., FadR System in E. coli)
In Escherichia coli, the transcription factor FadR plays a dual role in regulating fatty acid metabolism. embopress.org In its apo form, FadR represses the genes required for fatty acid degradation (fad genes) and activates the genes for unsaturated fatty acid biosynthesis (fabA and fabB). embopress.orgnih.gov The binding of long-chain acyl-CoAs to FadR alleviates this repression, allowing for the breakdown of fatty acids. nih.gov However, this compound is a poor effector for FadR, meaning it does not efficiently induce the fad genes. asm.orgharvard.edu This differential regulation ensures that E. coli prioritizes the degradation of longer fatty acids. Strains of E. coli with mutations in fadR show constitutive expression of the fad regulon but still exhibit slow growth on octanoate (B1194180), indicating other metabolic limitations. asm.orgharvard.edu
Modulation of Protein Acylation Profiles by this compound
Protein acylation is a post-translational modification where a fatty acid is covalently attached to a protein, affecting its localization, stability, and function. ocl-journal.orgocl-journal.org Octanoylation, the attachment of an octanoyl group, is a specific form of this modification.
A prime example is the octanoylation of ghrelin, a peptide hormone that regulates appetite. researchgate.netroyalsocietypublishing.org The enzyme ghrelin O-acyltransferase (GOAT) specifically uses this compound to attach an octanoyl group to a serine residue on proghrelin. ocl-journal.orgocl-journal.orgroyalsocietypublishing.org This acylation is essential for ghrelin's ability to bind and activate its receptor. royalsocietypublishing.org The structure of GOAT reveals a specific binding pocket for the octanoyl chain of this compound. researchgate.netroyalsocietypublishing.org
Regulation of Subcellular Acyl-CoA Pools by Nudix Hydrolases
Nudix (Nucleoside Diphosphate linked moiety X)-type hydrolases are a family of enzymes that hydrolyze a variety of substrates, including acyl-CoAs, to regulate their intracellular concentrations. nih.govgenecards.org These enzymes play a crucial role in maintaining the balance of acyl-CoA pools in different cellular compartments.
NUDT7: This peroxisomal Nudix hydrolase preferentially hydrolyzes medium-chain acyl-CoAs, including this compound. genecards.orguniprot.org Its activity helps to regulate the levels of these molecules within peroxisomes, which are involved in the beta-oxidation of very-long-chain fatty acids, where this compound is an end product. wikipedia.org
NUDT8: NUDT8 is a mitochondrial Nudix hydrolase that also demonstrates activity towards this compound. nih.govgenecards.orgarigobio.com By hydrolyzing acyl-CoAs within the mitochondria, NUDT8 can influence the availability of these substrates for beta-oxidation and other metabolic processes. nih.gov
Table 2: Nudix Hydrolases with Activity Towards this compound
| Enzyme | Location | Substrate Preference | Function |
|---|---|---|---|
| NUDT7 | Peroxisome | Medium-chain acyl-CoAs | Regulates peroxisomal acyl-CoA levels |
| NUDT8 | Mitochondria | Free CoA, Hexanoyl-CoA, this compound | Regulates mitochondrial acyl-CoA pools |
This compound in Specific Metabolic Contexts
The regulatory functions of this compound are particularly evident in specific metabolic states and disorders.
In inherited disorders of fatty acid oxidation, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, the impaired breakdown of medium-chain fatty acids leads to the accumulation of this compound and its derivatives. nih.gov This accumulation can have toxic effects, contributing to the clinical manifestations of the disease, such as hypoketotic hypoglycemia and liver dysfunction. nih.gov The sequestration of coenzyme A as this compound can also inhibit other vital metabolic pathways that require free CoA. nih.gov
Furthermore, this compound is the end product of beta-oxidation in peroxisomes. wikipedia.org It is then transported to the mitochondria for complete oxidation to acetyl-CoA. wikipedia.org This intercompartmental transport highlights the coordinated regulation of fatty acid metabolism between different organelles.
Contribution to Lipoic Acid Biosynthesis and Mitochondrial Enzyme Cofactor Supply
This compound is the essential precursor for the de novo biosynthesis of lipoic acid, a potent antioxidant and a vital cofactor for key mitochondrial enzyme complexes. encyclopedia.pubpnas.org The mitochondrial fatty acid synthesis (mtFAS) pathway produces octanoyl-ACP, which is then used to generate this compound. encyclopedia.pubwikipedia.org This octanoyl moiety is transferred to specific lysine (B10760008) residues on target proteins, a process that is the first step in creating the lipoamide (B1675559) prosthetic group. researchgate.netfrontiersin.org
The synthesis of lipoic acid from the protein-bound octanoyl group is catalyzed by lipoic acid synthase (LIAS), an iron-sulfur cluster-containing enzyme. mybiosource.comgenecards.org LIAS facilitates the insertion of two sulfur atoms into the C-6 and C-8 positions of the octanoyl chain, converting it into the functional lipoic acid cofactor. mybiosource.comgenecards.org
This newly synthesized lipoic acid is indispensable for the function of several multienzyme complexes that are central to mitochondrial metabolism: encyclopedia.pubresearchgate.net
Pyruvate (B1213749) Dehydrogenase Complex (PDH): Connects glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA.
α-Ketoglutarate Dehydrogenase Complex (α-KGDH): A key enzyme in the citric acid cycle.
Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDH): Involved in the catabolism of branched-chain amino acids.
Glycine (B1666218) Cleavage System (GCS): Catalyzes the degradation of glycine.
Table 1: Key Enzymes in Lipoic Acid Biosynthesis from this compound
| Enzyme | Gene (Human) | Function | Reference |
| Lipoyl(octanoyl) transferase 2 | LIPT2 | Transfers the octanoyl moiety from octanoyl-ACP to the glycine cleavage H protein. | researchgate.net |
| Lipoic Acid Synthase | LIAS | Inserts two sulfur atoms into the protein-bound octanoyl group to form lipoic acid. | mybiosource.comgenecards.org |
| Lipoyltransferase 1 | LIPT1 | Transfers the lipoic acid to the E2 subunits of the 2-oxoacid dehydrogenases. | researchgate.net |
Intersections with Fatty Acid Elongation Pathways
This compound is a key intermediate in both fatty acid degradation (β-oxidation) and synthesis, highlighting its central role in lipid metabolism. genome.jpyoutube.com
In mitochondrial fatty acid elongation, this compound can serve as a substrate, being elongated by the addition of two-carbon units from acetyl-CoA. ymdb.ca This process is essentially the reverse of β-oxidation and contributes to the synthesis of longer-chain fatty acids within the mitochondria. wikipedia.org
Conversely, during the β-oxidation of very-long-chain fatty acids in peroxisomes, the process halts at the formation of this compound. wikipedia.orguoanbar.edu.iq This this compound, along with acetyl-CoA, is then transported to the mitochondria for complete oxidation to generate ATP. wikipedia.orgnih.gov This interplay between peroxisomal and mitochondrial β-oxidation underscores the importance of this compound as a transportable intermediate for energy production.
The regulation of these pathways is crucial for maintaining lipid homeostasis. For instance, malonyl-CoA, a key molecule in cytosolic fatty acid synthesis, inhibits the transport of fatty acids into the mitochondria for β-oxidation, thus preventing a futile cycle of simultaneous synthesis and degradation. wikipedia.orguoanbar.edu.iq
Table 2: this compound in Fatty Acid Metabolism Pathways
| Metabolic Pathway | Organelle | Role of this compound | Reference |
| Fatty Acid β-Oxidation | Mitochondria | Intermediate in the breakdown of longer-chain fatty acids. | coenzalabs.com |
| Peroxisomal β-Oxidation | Peroxisomes | End product of very-long-chain fatty acid breakdown, transported to mitochondria. | wikipedia.orgnih.gov |
| Mitochondrial Fatty Acid Elongation | Mitochondria | Substrate for the synthesis of longer-chain fatty acids. | genome.jpymdb.ca |
Influence on Overall Energy Homeostasis and Nutrient Sensing
Medium-chain fatty acids like octanoic acid are readily transported into the hypothalamus and are almost exclusively oxidized, leading to rapid, temporary reductions in food intake and an increase in energy expenditure. nih.gov This suggests that this compound, as the activated form of octanoic acid, is a key signaling molecule in this process.
Furthermore, this compound is the specific acyl donor for the octanoylation of ghrelin, the "hunger hormone," a post-translational modification essential for its biological activity. ocl-journal.orgnih.gov This acylation is catalyzed by the enzyme ghrelin O-acyltransferase (GOAT). researchgate.netroyalsocietypublishing.org The octanoylated ghrelin then binds to its receptor, stimulating appetite and influencing glucose metabolism and insulin (B600854) secretion. researchgate.netocl-journal.org The availability of this compound directly impacts the level of active ghrelin, thereby linking lipid metabolism to the hormonal regulation of hunger and energy balance. ocl-journal.org
The levels of various acyl-CoAs, including this compound, are believed to be part of a complex nutrient-sensing network that integrates signals from carbohydrates and fats to regulate energy homeostasis. univ-rennes1.fr For example, high levels of long-chain fatty acyl-CoAs in the hypothalamus are thought to signal an energy surplus, leading to a reduction in food intake. univ-rennes1.frgrantome.com While the specific mechanisms are still under investigation, the role of this compound in both direct nutrient sensing and hormone modification places it as a critical component in the intricate regulation of the body's energy status. coenzalabs.comcapes.gov.br
Advanced Methodologies for Octanoyl Coa Research
Spectrometric Approaches for Quantitative Analysis
Spectrometric techniques are pivotal in the quantitative analysis of octanoyl-CoA, offering high sensitivity and specificity. These methods are essential for understanding its metabolic roles and diagnosing related disorders.
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for Acyl-CoA Profiling
Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a powerful technique for the comprehensive analysis of acyl-CoA profiles, including this compound. This method combines the separation capabilities of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. nih.gov It allows for the quantification of a wide range of acyl-CoA species, from short-chain to very-long-chain, in various biological samples like cell cultures. nih.gov
In a typical LC-ESI-MS/MS setup, reverse-phase liquid chromatography is used to separate different acyl-CoA molecules based on their chain length and other properties. nih.gov Shorter-chain fatty acyl-CoAs, such as this compound, elute earlier from the column. nih.gov Following separation, the molecules are ionized by electrospray ionization (ESI) and analyzed by a tandem mass spectrometer. nih.govplos.org Multiple reaction monitoring (MRM) is often employed to enhance specificity and sensitivity, allowing for the detection of sub-picomole amounts of analytes. nih.gov This technique is instrumental in "lipidomics" and "metabolomics" studies, providing detailed insights into cellular metabolism. nih.gov
A key advantage of LC-MS/MS is its ability to distinguish between different acyl-CoA species even with partial chromatographic resolution, by using their characteristic MRM pairs. nih.gov This methodology has been successfully applied to analyze acyl-CoA profiles in different cell lines, revealing significant variations in their composition. nih.gov
Tandem Mass Spectrometry (MS/MS) in Metabolic Pathway Analysis
Tandem mass spectrometry (MS/MS) is a cornerstone in the analysis of metabolic pathways involving this compound, particularly in the diagnosis of inherited metabolic disorders. georgefox.edu Newborn screening programs widely utilize MS/MS to analyze acylcarnitine profiles from dried blood spots, which can indicate deficiencies in fatty acid oxidation enzymes like medium-chain acyl-CoA dehydrogenase (MCAD). georgefox.edumdpi.com In MCAD deficiency, there is a characteristic accumulation of octanoylcarnitine (B1202733) (C8). mdpi.com
Flow-injection tandem mass spectrometry offers a rapid method for measuring a wide range of acyl-CoA species in tissue samples. nih.gov This technique can identify and quantify short-, medium-, and long-chain acyl-CoAs, providing a direct snapshot of the metabolic state within the tissue. nih.gov For instance, in mouse models of fatty acid oxidation defects, this method has been used to identify predictable abnormalities in acyl-CoA profiles. nih.gov
Furthermore, LC-MS/MS methods have been developed to directly measure the activity of enzymes like MCAD and very-long-chain acyl-CoA dehydrogenase (VLCAD) in lymphocytes. plos.org These assays quantify the production of specific enoyl-CoA and hydroxyacyl-CoA products from their respective acyl-CoA substrates, providing a functional confirmation of a suspected enzyme deficiency. plos.org
Enzymatic Assay Techniques
Enzymatic assays provide functional data on the metabolic pathways involving this compound. These techniques are crucial for confirming diagnoses of metabolic disorders and for fundamental research into enzyme kinetics and function.
High-Performance Liquid Chromatography (HPLC) for Detecting 2-Enoyl-CoA Production from this compound
High-performance liquid chromatography (HPLC) offers a direct method for assaying the activity of acyl-CoA dehydrogenases by measuring the production of 2-enoyl-CoA from their corresponding acyl-CoA substrates. nih.gov A specific HPLC-based method has been developed for the enzymatic diagnosis of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. nih.gov This assay involves incubating crude cell lysates from lymphocytes with n-octanoyl-CoA and an artificial electron acceptor. nih.gov The production of 2-octenoyl-CoA is then detected and quantified by HPLC. nih.govumaryland.edu
This method has proven to be reproducible and effective as a confirmatory test for suspected cases of MCAD deficiency identified through newborn screening by tandem mass spectrometry. nih.gov The direct detection of the enzymatic product, 2-octenoyl-CoA, provides a clear and reliable measure of residual enzyme activity. nih.gov Research has shown a strong correlation between results obtained by HPLC-UV and HPLC-ESI-MS/MS for the detection of this compound oxidation products, validating the use of both techniques. researchgate.net
Polarographic Measurement of Mitochondrial Beta-Oxidation Rates Using this compound Substrates
In these experiments, isolated mitochondria are incubated in a closed system with an oxygen electrode. redalyc.org The reaction is initiated by the addition of this compound, often in the presence of L-carnitine. researchgate.netredalyc.org The rate of oxygen consumption is then measured, which reflects the rate of β-oxidation. redalyc.org These measurements are often performed in the presence of an uncoupler to ensure that the rate of β-oxidation is maximal and not limited by the mitochondrial membrane potential. redalyc.org This technique has been used to study the effects of various physiological and pathological conditions, such as estrogen deficiency, on mitochondrial fatty acid oxidation. researchgate.net
Table 1: Comparison of Mitochondrial Oxygen Consumption with Different Substrates
| Substrate | Mean Oxygen Consumption (nmol O2/min/mg protein) | Standard Deviation |
| This compound + L-carnitine | 120 | 15 |
| Palmitoyl-CoA + L-carnitine | 105 | 12 |
| Palmitoyl-L-carnitine | 115 | 14 |
This table presents hypothetical data for illustrative purposes, based on the principles described in the cited research. researchgate.net
Structural Elucidation Techniques
Understanding the three-dimensional structure of this compound and its interactions with enzymes is crucial for a complete picture of its biological function. Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) have provided invaluable insights.
The crystal structure of human mitochondrial Δ3-Δ2-enoyl-CoA isomerase has been determined in a complex with the substrate analogue this compound at a high resolution. ebi.ac.uk This structural information reveals that the acyl group of this compound binds within a hydrophobic tunnel of the enzyme. ebi.ac.uk
Similarly, cryo-EM analysis has been used to determine the structure of short-chain enoyl-CoA hydratase (ECHS1) in complex with this compound. nih.gov These studies show that this compound interacts with specific amino acid residues within the ECHS1 monomer, including A96, A98, I100, and G141, in a manner similar to other acyl-CoAs. nih.gov However, structural differences in the orientation of certain residues in the ECHS1-octanoyl-CoA complex may explain the lack of enzymatic activity with this substrate. nih.gov
Structural studies have also been conducted on fatty acid synthase (FAS). In one study, the MAT domain of FAS was found to be covalently modified with an octanoyl moiety, and an additional this compound molecule was non-covalently trapped in the binding tunnel. biorxiv.org The octanoyl chain of the covalently bound moiety is located in a tunnel between two subdomains. biorxiv.org
X-ray Crystallography for Determining Enzyme-Octanoyl-CoA Complex Structures
X-ray crystallography is a pivotal technique for elucidating the three-dimensional structures of enzyme-octanoyl-CoA complexes at atomic resolution. This method provides critical insights into the molecular interactions governing substrate recognition, binding, and catalysis.
The crystal structure of medium-chain acyl-CoA dehydrogenase (MCAD) from pig liver mitochondria, both in its native form and in a complex with this compound, has been resolved at 2.4 Å resolution. nih.gov The binding of this compound occurs in a crevice between two α-helix domains and a β-sheet domain, at the re-face of the FAD cofactor. nih.gov The fatty acyl chain of this compound is buried within the enzyme, displacing bound water molecules. nih.gov The carbonyl oxygen of the thioester group interacts with the 2'-hydroxyl group of the FAD's ribityl chain and the main-chain carbonyl oxygen of glutamate-376. nih.gov This positioning supports the role of Glu-376 as the catalytic base that abstracts the α-proton during dehydrogenation. nih.gov
Similarly, the crystal structure of rat mitochondrial enoyl-CoA hydratase complexed with this compound has been determined. ebi.ac.ukrcsb.org In this structure, the this compound binds in an extended conformation within the active site. rcsb.org A notable feature is the movement of a flexible loop, which opens a tunnel through the subunit, accommodating the longer acyl chain of this compound compared to shorter-chain substrates. rcsb.org
The structure of human mitochondrial Δ³-Δ²-enoyl-CoA isomerase (hmEci) complexed with this compound, refined at 1.3 Å resolution, reveals that the ω-end of the acyl group binds in a hydrophobic tunnel. nih.gov This tunnel is formed by residues from the loop preceding helix H4 and the side chains of the kinked helix H9. nih.gov The structure identifies Glu136 as the key catalytic residue, a finding corroborated by mutagenesis studies. nih.gov
In yeast, the structure of peroxisomal Δ³,Δ²-enoyl-CoA isomerase (ScECI2) has been solved in complex with this compound. rcsb.org This study highlights the importance of hydrogen-bond networks in the reactivity of the catalytic base and the formation of the oxyanion hole, which stabilizes the thioester oxygen. rcsb.org The binding of this compound involves an "inward-pointing" mode where the acyl tail adopts a bent conformation. researchgate.net
Furthermore, the crystal structure of the Escherichia coli transcription factor FadR in complex with this compound has been elucidated, providing insights into the regulation of fatty acid metabolism. researchgate.net
Table 1: Examples of Enzyme-Octanoyl-CoA Complex Structures Determined by X-ray Crystallography
| Enzyme | Organism | PDB ID | Resolution (Å) | Key Findings |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Pig (Mitochondria) | 1mde | 2.4 | This compound binds at the re-face of FAD; Glu-376 is the catalytic base. nih.gov |
| Enoyl-CoA Hydratase | Rat (Mitochondria) | 2dub | 2.4 | A flexible loop moves to accommodate the long acyl chain of this compound. ebi.ac.ukrcsb.org |
| Δ³-Δ²-Enoyl-CoA Isomerase (hmEci) | Human (Mitochondria) | 1sg4 | 1.3 | The acyl group binds in a hydrophobic tunnel; Glu136 is the sole catalytic residue. nih.gov |
| Δ³,Δ²-Enoyl-CoA Isomerase (ScECI2) | Saccharomyces cerevisiae | 4zdc | 2.13 | Highlights the role of hydrogen-bond networks and shows an "inward-pointing" binding mode for this compound. rcsb.orgresearchgate.net |
| Transcription Factor FadR | Escherichia coli | 1h9g | 3.0 | Reveals the structural basis for acyl-CoA-dependent regulation of fatty acid metabolism. researchgate.net |
| Malonyl-CoA:Acyl Carrier Protein Transacylase (MAT) | Murine | 6onv | 2.7 | Shows the octanoyl moiety covalently bound to the KS domain and provides insights into substrate binding in the MAT domain. biorxiv.org |
Genetic Engineering and Mutagenesis Strategies
Development of Microbial Platforms for this compound Dependent Biosynthesis
Genetic engineering of microorganisms has enabled the development of cellular factories for producing valuable chemicals derived from this compound. ebi.ac.uk A key strategy involves redirecting fatty acid metabolism to increase the intracellular pool of this compound. ebi.ac.ukresearchgate.net
In Escherichia coli, several metabolic engineering strategies have been employed. One approach involves leveraging the β-oxidation pathway. nih.gov By eliminating regulatory mechanisms that repress β-oxidation genes, the pathway can be harnessed for the production of acyl-CoA intermediates. nih.gov Another strategy focuses on engineering the fatty acid biosynthesis (FAB) pathway. For instance, by introducing specific thioesterases that are selective for 8-carbon acyl-ACPs, the production of octanoic acid, a precursor to this compound, can be significantly enhanced. osti.gov This free octanoic acid is then activated to this compound by acyl-CoA synthetases. osti.gov
Researchers have successfully engineered E. coli for the production of butyl octanoate (B1194180) from endogenously produced this compound. ebi.ac.ukresearchgate.netnih.gov This was achieved by metabolically engineering the fatty acid metabolism for increased this compound availability and through rational protein engineering of an alcohol acyltransferase (AAT) for improved specificity towards this compound. ebi.ac.ukresearchgate.netnih.gov The engineered strain produced 3.3 ± 0.1 mg/L of butyl octanoate. ebi.ac.uknih.gov
In Saccharomyces cerevisiae, a mutant fatty acid synthase (FAS) has been used to produce this compound directly from glucose. researchgate.net This this compound can then be converted to products like 1-octanol (B28484). researchgate.net Another approach in yeast is the implementation of a heterologous reverse β-oxidation (rBOX) pathway to produce medium-chain fatty acids. researchgate.net
These microbial platforms often require the heterologous expression of multiple enzymes. For example, the production of olivetolic acid and its analogs can be achieved using a biosynthetic platform comprising a highly-reducing polyketide synthase (HRPKS), a non-reducing polyketide synthase (NRPKS), and a thioesterase. google.com The HRPKS synthesizes C8 acyl chains, including this compound, which are then utilized by the NRPKS. google.com
Site-Directed Mutagenesis for Investigating Enzyme Substrate Selectivity
Site-directed mutagenesis is a powerful tool for probing the roles of specific amino acid residues in determining the substrate selectivity of enzymes that interact with this compound. By systematically replacing amino acids in the active site or substrate-binding pocket, researchers can alter and understand the determinants of an enzyme's preference for different acyl-CoA chain lengths.
In the study of medium-chain acyl-CoA dehydrogenase (MCAD), mutagenesis has been instrumental. The catalytic base, Glu-376, is critical for activity. nih.govd-nb.info A Glu376Asp mutation in MCAD results in an enzyme with only 5% of the wild-type activity, likely due to suboptimal positioning of the catalytic carboxylate group. d-nb.info Interestingly, a Glu376Cys mutation still allows for a similar rate of anaerobic flavin reduction as the wild-type enzyme, indicating the active site's flexibility. d-nb.info The K304E mutation, commonly found in patients with MCAD deficiency, affects the enzyme's conformational stability and catalytic properties. nih.govuni-konstanz.de
Protein engineering of an alcohol acyltransferase (AAT) from Actinidia chinensis was performed to improve its specificity for this compound, facilitating the production of butyl octanoate in E. coli. ebi.ac.uknih.gov This demonstrates how mutagenesis can be used to tailor enzyme properties for specific biosynthetic applications.
In the case of human ghrelin O-acyltransferase (hGOAT), a computational model of the this compound bound structure was used to guide site-directed mutagenesis. researchgate.net Alanine mutagenesis of residues W351 and F331, which are predicted to interact with the end of the octanoyl chain, resulted in a loss of reactivity with this compound but gained activity with longer acyl donors like myristoyl-CoA (C14). researchgate.net This confirms the role of these residues in defining the acyl-binding pocket size and thus substrate selectivity.
Mutagenesis of the yeast enzyme Eht1, an this compound:ethanol (B145695) acyltransferase, provided evidence for a predicted Ser-Asp-His catalytic triad (B1167595) within its α/β-hydrolase domain. researchgate.netnih.gov This highlights the use of mutagenesis to validate structural and functional predictions.
Table 2: Examples of Site-Directed Mutagenesis Studies on this compound-Related Enzymes
| Enzyme | Organism/Source | Mutation(s) | Effect on this compound Interaction/Activity | Reference(s) |
| Medium-Chain Acyl-CoA Dehydrogenase | Human | Glu376Asp | Reduced activity to 5% of wild-type, affecting catalytic efficiency. | d-nb.info |
| Medium-Chain Acyl-CoA Dehydrogenase | Human | K304E | Impairs tetramer assembly and protein stability, affecting overall enzyme function. | nih.govuni-konstanz.de |
| Alcohol Acyltransferase (AAT) | Actinidia chinensis | Not specified | Rational protein engineering improved substrate specificity for this compound. | ebi.ac.uknih.gov |
| Ghrelin O-acyltransferase (hGOAT) | Human | W351A, F331A | Lost reactivity with this compound but gained activity with longer acyl-CoAs, altering substrate selectivity. | researchgate.net |
| Ethanol Hexanoyl Transferase 1 (Eht1) | Saccharomyces cerevisiae | Not specified | Supported the presence of a predicted Ser-Asp-His catalytic triad. | researchgate.netnih.gov |
Emerging Research Areas and Future Perspectives on Octanoyl Coa
Metabolic Engineering and Biotechnological Applications Utilizing Octanoyl-CoA Pathways
Metabolic engineering is increasingly harnessing this compound and its related pathways for the sustainable production of valuable chemicals. By manipulating the metabolic networks of microorganisms, researchers can channel carbon flux towards the synthesis of medium-chain fatty acids (MCFAs) and their derivatives, which have broad applications as biofuels, biochemicals, and fragrances. nsf.govuni-frankfurt.deroyalsocietypublishing.orgresearchgate.net The core strategy often involves redirecting the cell's natural fatty acid biosynthesis (FAS) or β-oxidation pathways. royalsocietypublishing.orgplos.org
In model organisms like Escherichia coli and Saccharomyces cerevisiae, native FAS typically produces long-chain fatty acids (C16-C18). uni-frankfurt.depeerj.com To generate this compound, a medium-chain acyl-CoA, engineers employ several key modifications. A common approach is to introduce a heterologous thioesterase enzyme with high specificity for octanoyl-ACP (the intermediate in fatty acid synthesis), which cleaves the C8 chain from the FAS complex to produce free octanoic acid. nsf.govpeerj.com This octanoic acid can then be reactivated to this compound by an acyl-CoA synthetase. nsf.gov Alternatively, the fatty acid synthase itself can be mutated to favor the premature release of C8 chains. uni-frankfurt.de In S. cerevisiae, for instance, a mutated FAS complex has been used to enable octanoic acid production. uni-frankfurt.deresearchgate.net
Once a pool of this compound is established, further enzymatic steps can convert it into desired products. For example, the production of 1-octanol (B28484), a valuable chemical precursor, has been achieved by introducing an acyl-CoA reductase to convert this compound into octanal, which is subsequently reduced to 1-octanol by endogenous alcohol dehydrogenases. nsf.govresearchgate.netnih.gov Similarly, the synthesis of butyl octanoate (B1194180), a medium-chain ester used in flavorings, was accomplished in E. coli by engineering an alcohol acyl transferase (AAT) for improved specificity towards this compound and n-butanol. peerj.comresearchgate.netnih.govebi.ac.uk Other strategies involve leveraging the β-oxidation cycle to produce specific methyl ketones from acyl-CoAs of defined lengths. nih.gov
These engineering efforts often require a multi-pronged approach, including the deletion of competing metabolic pathways to prevent the degradation of intermediates and maximize product yield. nsf.govroyalsocietypublishing.org For example, blocking the native β-oxidation pathway is crucial to prevent the engineered this compound from being consumed as an energy source. nsf.govharvard.edu
Table 1: Examples of Metabolic Engineering Applications Involving this compound Pathways
Elucidation of Novel Functions in Cellular Signaling and Protein Modification Beyond Ghrelin
The most well-documented and unique role of this compound in protein modification is the serine octanoylation of the peptide hormone ghrelin, a reaction catalyzed by the enzyme Ghrelin O-Acyltransferase (GOAT). tandfonline.comacs.orgembopress.orgnih.gov This modification is essential for ghrelin to bind its receptor, GHS-R1a, and exert its effects on appetite and metabolism. tandfonline.comembopress.orgnih.gov While ghrelin is currently considered the only protein substrate for GOAT in humans, emerging research is exploring whether this compound participates in other cellular signaling and regulatory events. uni-kiel.de
One area of investigation is the broader role of acyl-CoAs as signaling molecules that can directly regulate the activity of proteins, particularly transcription factors. In Escherichia coli, the transcription factor FadR, which controls the balance between fatty acid synthesis and degradation, is directly regulated by binding long-chain acyl-CoAs. researchgate.netmedchemexpress.com Binding of an acyl-CoA molecule induces a conformational change in FadR, inhibiting its ability to bind DNA and thereby altering gene expression. medchemexpress.com Similarly, in mammals, transcription factors such as hepatocyte nuclear factor 4α (HNF-4α) have been shown to be responsive to acyl-CoA concentrations. researchgate.netmdpi.com Acyl-CoA-binding proteins (ACBPs) can transport acyl-CoAs into the nucleus, where they can interact with these transcription factors. mdpi.comcaister.com While these studies have largely focused on long-chain acyl-CoAs, they establish a clear mechanism for acyl-CoA-dependent transcriptional regulation that this compound could potentially participate in.
Beyond transcription factors, this compound has been shown to inhibit the activity of key metabolic enzymes like citrate (B86180) synthase and glutamate (B1630785) dehydrogenase, suggesting a direct feedback role in central metabolism. researchgate.net Furthermore, some studies have explored the possibility of ghrelin reacylation at the cell surface, a process that would require GOAT to be present on the plasma membrane and could imply a novel signaling mechanism for its unacylated form, des-acyl ghrelin. uni-kiel.de Although octanoylation appears highly specific to ghrelin, the existence of acyl-CoA-dependent signaling pathways opens the possibility that other, as-yet-undiscovered, protein targets or regulatory functions for this compound may exist.
Table 2: Potential Novel and Indirect Signaling Roles of this compound
Systems Biology and Metabolomics Approaches for Comprehensive Understanding of this compound Dynamics
Understanding the complex and dynamic role of this compound within the cell requires sophisticated, high-level approaches that can capture its interactions across the entire metabolic network. Systems biology and metabolomics are two such fields providing powerful tools to achieve a comprehensive view of this compound dynamics. capes.gov.brcreative-proteomics.com
Metabolomics, the large-scale study of small molecules or metabolites, is crucial for quantifying the levels of this compound and its precursors and derivatives. nih.govmdpi.com Given the chemical properties and varying concentrations of acyl-CoAs, specialized analytical methods are required. mdpi.comenergy.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for acyl-CoA profiling. nih.govfrontiersin.orge-enm.org These methods allow for the highly sensitive and specific detection and quantification of a wide range of acyl-CoA species, including this compound, from complex biological samples like cells and tissues. frontiersin.org By applying these techniques, researchers can create detailed metabolic profiles that reveal how this compound levels change in response to genetic modifications, dietary shifts, or disease states. nih.govmdpi.comenergy.gov
Systems biology integrates these metabolomic datasets with information from other "omics" fields (genomics, transcriptomics, proteomics) to construct computational models of metabolism. capes.gov.br Genome-Scale Metabolic Models (GEMs), for example, are mathematical representations of all known metabolic reactions in an organism. These models can be used to simulate metabolic fluxes and predict how perturbations, such as the overexpression of an enzyme in an this compound synthesis pathway, will affect the entire cellular system. capes.gov.br This approach is invaluable for metabolic engineering, as it helps identify non-obvious metabolic bottlenecks or competing pathways that might limit the production of a desired chemical. By combining the quantitative power of metabolomics with the integrative and predictive capabilities of systems biology, researchers can move beyond a one-gene-at-a-time approach to develop a holistic understanding of this compound's role in cellular physiology and biotechnology. capes.gov.brcreative-proteomics.com
Table 3: Methodologies for Studying this compound Dynamics
Compound List
Table 4: Chemical Compounds Mentioned in the Article
Q & A
Q. What is the role of octanoyl-CoA in fatty acid β-oxidation, and how can its metabolic flux be experimentally quantified?
this compound serves as a medium-chain acyl-CoA intermediate in mitochondrial β-oxidation. To quantify its flux, researchers employ stable isotope tracing (e.g., ¹³C-labeled octanoate) combined with LC-MS to track incorporation into downstream metabolites like acetyl-CoA or ketone bodies . In vitro assays using isolated mitochondria or cell lysates can measure β-oxidation rates via oxygen consumption (using respirometry) or NADH production .
Q. What are standard methodologies for detecting this compound in biological samples?
- Liquid Chromatography-Mass Spectrometry (LC-MS): Optimize reverse-phase columns (e.g., C18) with ion-pairing agents (e.g., tributylamine) to separate acyl-CoA species. Use high-resolution MS for precise quantification .
- Enzymatic Assays: Couple this compound with dehydrogenase enzymes (e.g., ACADS) and monitor NADH fluorescence at 340 nm .
Q. How should researchers design experiments to study this compound’s inhibition of citrate synthase?
- Kinetic Assays: Purify citrate synthase and measure activity spectrophotometrically (absorbance at 412 nm for DTNB-coupled CoA release) under varying this compound concentrations.
- Controls: Include malonyl-CoA (a known citrate synthase inhibitor) and validate with mitochondrial lysates to confirm physiological relevance .
Q. Which model systems are appropriate for investigating this compound metabolism?
- Bacterial Systems: Pseudomonas putida strains with FabH knockouts to study substrate specificity .
- Mammalian Models: Liver tissue from MCADH-deficient mice or patient-derived fibroblasts to assess β-oxidation defects .
Advanced Research Questions
Q. How can conflicting data on enzyme specificity for this compound (e.g., FabH1 vs. FabH2) be resolved?
- In Vitro Reconstitution: Purify recombinant enzymes (e.g., FabH1/FabH2) and test activity with acyl-CoA substrates (e.g., acetyl-CoA, this compound) using intact protein LC-MS to detect β-ketoacyl-ACP products .
- Genetic Complementation: Express FabH homologs in ΔfabH E. coli strains and analyze fatty acid profiles via GC-MS-FAME to confirm substrate utilization .
Q. What experimental strategies mitigate the promiscuity of acyltransferases (e.g., FabD) when studying this compound in fatty acid biosynthesis?
- Substrate Competition Assays: Co-incubate FabD with equimolar concentrations of this compound and competing acyl-CoAs (e.g., malonyl-CoA).
- Time-Course Analysis: Use stopped-flow kinetics to determine preferential substrate binding .
Q. How can researchers distinguish this compound’s metabolic contributions in overlapping pathways (e.g., β-oxidation vs. lipogenesis)?
- Isotope Labeling: Combine ¹³C-octanoate (β-oxidation tracer) and ¹⁴C-acetate (lipogenesis precursor) in hepatocyte cultures. Analyze label distribution in lipids and TCA cycle intermediates via NMR or MS .
- Pathway Inhibition: Use etomoxir (CPT1 inhibitor) to block β-oxidation and assess residual this compound incorporation into lipids .
Q. What methods validate the physiological relevance of this compound accumulation in disease models (e.g., Reye’s syndrome)?
- Metabolomic Profiling: Compare hepatic this compound levels in patient biopsies vs. controls using targeted LC-MS/MS .
- Functional Rescue: Supplement cell models with carnitine to bypass β-oxidation defects and monitor metabolite normalization .
Methodological Best Practices
Q. How should statistical analyses be structured for studies comparing this compound levels across experimental conditions?
Q. What metadata is critical when publishing this compound-related datasets?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
